Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonamide group
Mechanism of Action
Target of Action
It’s known that thiophene derivatives exhibit a variety of properties and applications . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The molecular weight of the compound is 171217 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to have various biological effects depending on their specific functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonyl chlorides and amines. One common method involves the following steps:
Formation of the sulfonamide intermediate: Thiophene-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride. The resulting acid chloride is then reacted with 4-(dimethylamino)aniline to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound has a similar thiophene ring structure but with different substituents.
Methyl 3-sulfonylamino-2-thiophenecarboxylate: This compound also contains a sulfonamide group and a thiophene ring but differs in the position and nature of the substituents.
Uniqueness
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of the dimethylamino group on the phenyl ring, which can enhance its solubility and reactivity
Properties
IUPAC Name |
methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCGVCXMHCYECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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